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molecular formula C7H4F2O2 B044384 2,2-Difluoro-1,3-benzodioxole CAS No. 1583-59-1

2,2-Difluoro-1,3-benzodioxole

Cat. No. B044384
M. Wt: 158.1 g/mol
InChI Key: DGCOGZQDAXUUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420301

Procedure details

15.8 g (100 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2, at -20° C., with 70 ml (110 mmol) of n-butyllithium (1.58M in hexane) and 12.8 g (110 mmol) of TMEDA in 120 ml of hexane. To the white suspension there is added dropwise at -100° C., over a period of 5 minutes, a solution of 10.4 g (100 mmol) of trimethyl borate in 50 ml of diethyl ether. When the reaction mixture has warmed up and has been stirred for 30 minutes at room temperature, there are added to the precipitated dimethoxy-(2,2-difluoro-1,3-benzodioxol-4-yl)borane, while cooling with ice, 35 ml of 3N sodium hydroxide solution, immediately followed by the addition, over a period of 10 minutes, of 32 ml (~310 mmol) of 30% hydrogen peroxide solution. The yellow-orange emulsion is adjusted to pH 3 with 10% HCl. The aqueous phase is extracted three times with 150 ml of diethyl ether each time. The organic solutions are washed three times with 100 ml of 2N FeSO4 solution each time, then twice with 100 ml of 20% sodium bisulfite solution each time and finally with 50 ml of brine, dried over MgSO4 and concentrated in a vacuum rotary evaporator. Upon distillation of the residue, 8.4 g (48%) of the product distil over in the form of a pale yellow oil at boiling point (b.p.) 135°-139° C./25 mbar.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
10.4 g
Type
reactant
Reaction Step Four
Name
dimethoxy-(2,2-difluoro-1,3-benzodioxol-4-yl)borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
reactant
Reaction Step Six
Quantity
32 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:11])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[O:3]1.C([Li])CCC.CN(CCN(C)C)C.B(OC)(OC)[O:26]C.COB(OC)C1C2OC(F)(F)OC=2C=CC=1.[OH-].[Na+].OO.Cl>CCCCCC.C(OCC)C>[OH:26][C:10]1[C:4]2[O:3][C:2]([F:1])([F:11])[O:6][C:5]=2[CH:7]=[CH:8][CH:9]=1 |f:5.6|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2)F
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
12.8 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
10.4 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
dimethoxy-(2,2-difluoro-1,3-benzodioxol-4-yl)borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COB(C1=CC=CC=2OC(OC21)(F)F)OC
Step Six
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
32 mL
Type
reactant
Smiles
OO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
has been stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the white suspension there is added dropwise at -100° C., over a period of 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
When the reaction mixture has warmed up
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with 150 ml of diethyl ether each time
WASH
Type
WASH
Details
The organic solutions are washed three times with 100 ml of 2N FeSO4 solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 100 ml of 20% sodium bisulfite solution each time and finally with 50 ml of brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Upon distillation of the residue, 8.4 g (48%) of the product
CUSTOM
Type
CUSTOM
Details
distil over in the form of a pale yellow oil at boiling point (b.p.) 135°-139° C./25 mbar

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC1=CC=CC=2OC(OC21)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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